2-(2-Benzyloxyphenoxy)ethylamine

Protecting-group chemistry Catalytic hydrogenation Carvedilol intermediate synthesis

2-(2-Benzyloxyphenoxy)ethylamine (CAS 72955-81-8) is a benzyl-protected phenoxyethylamine building block with molecular formula C₁₅H₁₇NO₂ and molecular weight 243.30 g·mol⁻¹. It is characterized as a brownish oil at ambient temperature, soluble in chloroform, dichloromethane, and methanol; storage at 4 °C under an inert atmosphere is recommended to prevent oxidative degradation.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 72955-81-8
Cat. No. B016223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Benzyloxyphenoxy)ethylamine
CAS72955-81-8
Synonyms2-[2-(Phenylmethoxy)phenoxy]ethanamine; 
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2OCCN
InChIInChI=1S/C15H17NO2/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2
InChIKeyIYVSABAGVFWSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Benzyloxyphenoxy)ethylamine (CAS 72955-81-8): A Benzyl-Protected Phenoxyethylamine Building Block for Carvedilol Synthesis and Impurity Profiling


2-(2-Benzyloxyphenoxy)ethylamine (CAS 72955-81-8) is a benzyl-protected phenoxyethylamine building block with molecular formula C₁₅H₁₇NO₂ and molecular weight 243.30 g·mol⁻¹ . It is characterized as a brownish oil at ambient temperature, soluble in chloroform, dichloromethane, and methanol; storage at 4 °C under an inert atmosphere is recommended to prevent oxidative degradation [1]. The compound functions primarily as a protected intermediate in the synthesis of aryloxypropanolamine-class drugs, most notably the non-selective β-blocker Carvedilol and its O-desmethyl metabolites [2]. Its defining structural feature is the benzyl ether moiety on the 2-position of the phenoxy ring, which serves as a selectively removable phenol protecting group orthogonal to the methoxy ether found in the commercial Carvedilol intermediate 2-(2-methoxyphenoxy)ethylamine [2].

Workflow Synthesis of aryloxypropanolamine-class compounds with orthogonal phenol protection Supports selective deprotection via hydrogenolysis
Selection Logic Benzyl-protected building block for impurity reference standard preparation Distinct from methoxy analog in deprotection strategy
Use Context Impurity profiling and ANDA method validation for Carvedilol drug substance Requires cold-chain logistics and inert atmosphere handling

Why 2-(2-Benzyloxyphenoxy)ethylamine Cannot Be Replaced by Generic Phenoxyethylamine Intermediates in Carvedilol-Derived Synthesis


Interchangeability of phenoxyethylamine intermediates in Carvedilol synthesis is precluded by the orthogonal protection strategy mandated by the synthetic route. The benzyloxy group on 2-(2-Benzyloxyphenoxy)ethylamine acts as a phenol protecting group, removable by catalytic hydrogenation (Pd/C, H₂) under neutral, mild conditions [1]. In contrast, the common commercial alternative, 2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0), features a methyl ether that is cleavage-resistant under hydrogenolysis conditions; its removal requires harsh Lewis-acid treatment (e.g., BBr₃) that compromises functional-group tolerance [2]. Substituting the benzyloxy-protected building block with a methoxy analog would prevent downstream deprotection to the free phenol required for O-desmethyl Carvedilol metabolite synthesis, fundamentally altering the synthetic outcome and generating a different impurity profile [3]. Furthermore, the benzyloxy intermediate exhibits a distinct LogP (2.37 predicted) versus the methoxy analog (estimated ~1.0), impacting chromatographic retention and extractability during work-up .

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Orthogonal deprotection required

Methoxy analog (CAS 1836-62-0) resists hydrogenolysis; its removal requires harsh Lewis acids that may compromise functional-group tolerance and alter synthetic outcome.

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Impurity profile divergence

Substituting the benzyloxy building block prevents downstream conversion to the O-desmethyl Carvedilol metabolite, generating a different impurity profile and failing ANDA reference standard requirements.

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Chromatographic behavior mismatch

The predicted LogP difference (~1.37) between benzyloxy and methoxy analogs shifts HPLC retention and extractability, requiring distinct method development for impurity monitoring.

Quantitative Differentiation Evidence for 2-(2-Benzyloxyphenoxy)ethylamine: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Orthogonal Deprotection Strategy: Benzyloxy vs. Methoxy Phenol Protection in Carvedilol Intermediate Chemistry

2-(2-Benzyloxyphenoxy)ethylamine provides orthogonal phenol protection that is selectively removable by catalytic hydrogenolysis. In the Carvedilol patent literature, the benzyl-protected form of the phenoxyethylamine side chain is reacted with the carbazole-epoxide core and subsequently debenzylated with H₂/Pd-C to yield the free secondary amine; typical debenzylation yields exceed 90% for the analogous N-benzyl intermediate (class-level inference from US 7056942) [1]. In contrast, the commercially available 2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0) incorporates a methyl ether that cannot be cleaved under hydrogenolysis conditions, requiring BBr₃ or other strong Lewis acids that cause competing side reactions and lower selectivity [2]. The quantified differentiation is orthogonal deprotection capability vs. complete inertness to hydrogenolysis.

Orthogonal Deprotection
Cross-study comparable
Benzyloxy group: removable by H₂ (1 atm), 5-10% Pd/C, EtOH, rt. Methoxy group: inert to hydrogenolysis; requires BBr₃ at low temperature with variable yields.
Estimated Yield >90% vs 0% under H₂/Pd-C
Supports selective deprotection strategy for metabolite synthesis.
Class-level inference from N-benzyl carvedilol patent data; yields may require in-house verification.
Protecting-group chemistry Catalytic hydrogenation Carvedilol intermediate synthesis

Predicted LogP Differential: Impact on Chromatographic Behavior and Extraction Efficiency

The benzyloxy substituent confers a substantially higher predicted octanol-water partition coefficient relative to the methoxy analog. The ACD/Labs Percepta platform predicts LogP = 2.37 for 2-(2-Benzyloxyphenoxy)ethylamine . The methoxy comparator, 2-(2-methoxyphenoxy)ethylamine, has an estimated LogP of ~1.0 (ChemSpider ACD/LogP value not directly reported but inferred from structural analogy and lower molecular weight) . The ~1.37 log-unit increase translates to approximately a 23-fold greater partitioning into organic solvents, directly impacting reversed-phase HPLC retention times, liquid-liquid extraction recovery, and purge factors during work-up.

Predicted LogP Differential
Data to verify
Target: ACD/LogP = 2.37. Comparator (methoxy analog): estimated LogP ~1.0.
ΔLogP ≈ +1.37 (~23-fold higher organic partitioning)
Explains distinct chromatographic retention and extraction behavior.
Predicted data from ACD/Labs Percepta; experimental LogP determination may be needed for method validation.
Lipophilicity Chromatographic retention Preparative purification

Commercial Purity and Reference Standard Availability: 2-(2-Benzyloxyphenoxy)ethylamine as a Precursor for Impurity Standards

2-(2-Benzyloxyphenoxy)ethylamine is commercially supplied at 98% purity by Coompo Research Chemicals (and by TRC as catalog B287615) [1]. This purity specification is comparable to the 97% purity of 2-(2-Methoxyphenoxy)ethylamine from Thermo Scientific . However, the critical differentiation is the compound's established role as the direct synthetic precursor to Carvedilol O-Desmethyl O-Benzyl Impurity (CAS 72955-92-1), a pharmacopeial impurity reference standard used in ANDA method validation and quality control [2]. The methoxy analog cannot serve this function, as its methyl ether is not convertible to the O-desmethyl metabolite under standard deprotection conditions.

Reference Standard Utility
Supporting evidence
98% purity (Coompo); direct precursor to Carvedilol O-Desmethyl O-Benzyl Impurity standard (CAS 72955-92-1). Comparator (methoxy analog): 97% pure, not a precursor to the O-desmethyl standard.
Target 98% purity, serves as impurity standard precursor
Comparator 97% purity, cannot yield O-desmethyl impurity standard
Uniquely specified for ANDA impurity reference standard synthesis.
Purity based on vendor specification sheets; confirmatory analysis recommended for QC use.
Reference standard Impurity profiling Quality control

Storage Stability Differential: Refrigerated Inert Atmosphere Requirement vs. Ambient Storage

2-(2-Benzyloxyphenoxy)ethylamine requires refrigerated storage (4 °C) under an inert atmosphere to prevent oxidative degradation, as evidenced by its brownish-oil appearance and vendor handling recommendations [1]. In contrast, 2-(2-Methoxyphenoxy)ethylamine is shipped at ambient temperature and does not require inert gas blanketing . This differential imposes distinct cold-chain logistics and inert atmosphere handling requirements for the benzyloxy compound, which must be accounted for in procurement planning.

Storage Stability
Cross-study comparable
Target: Store at 4 °C under inert atmosphere (argon or nitrogen). Comparator: Ambient shipping; long-term storage at +5 °C without inert gas requirement.
Handling Requirement Cold-chain & inert gas vs Ambient
Procurement planning must account for cold-chain logistics and glovebox capabilities.
Based on vendor storage recommendations; stability under inert conditions should be confirmed for long-term storage.
Chemical stability Storage conditions Procurement logistics

Optimal Application Scenarios for 2-(2-Benzyloxyphenoxy)ethylamine Supported by Quantitative Differentiation Evidence


Synthesis of Carvedilol O-Desmethyl O-Benzyl Impurity (CAS 72955-92-1) Reference Standard for ANDA Method Validation

2-(2-Benzyloxyphenoxy)ethylamine is the optimal starting material for synthesizing Carvedilol O-Desmethyl O-Benzyl Impurity (CAS 72955-92-1), a key reference standard required for Abbreviated New Drug Application (ANDA) analytical method validation. The benzyloxy protecting group remains intact through the coupling step with 4-(oxiranylmethoxy)-9H-carbazole, yielding the protected intermediate that serves directly as the impurity standard [1]. The orthogonal deprotection capability (catalytic hydrogenation vs. methoxy inertness) documented in US 7056942 uniquely enables subsequent conversion to O-desmethyl Carvedilol for metabolite identification studies, a pathway inaccessible from the methoxy analog.

Structure-Activity Relationship (SAR) Exploration of Aryloxypropanolamine β-Blockers with Orthogonal Phenol Protection

Medicinal chemistry programs investigating SAR around the phenoxy tail of carvedilol-class β-blockers benefit from this benzyl-protected building block. The benzyl protecting group allows chemists to install the phenoxyethylamine side chain on diverse epoxide cores without competing nucleophilic attack from a free phenol, enabling systematic exploration of linker length, amine substitution, and aryl head-group modifications [1]. The distinct LogP (2.37) of the benzyloxy intermediate also allows tracking of reaction progress by TLC or HPLC with clear separation from more polar side products.

HPLC/LC-MS Method Development for Carvedilol Impurity Profiling in Pharmaceutical Quality Control

Analytical laboratories developing impurity methods for carvedilol drug substance require this compound as a process-intermediate marker. Its distinct chromatographic retention, governed by the predicted LogP of 2.37 [1], and its mass spectral signature ([M+H]⁺ = m/z 244.3) provide a diagnostic reference point for tracking synthetic pathway completeness and identifying potential carryover impurities in final API. The compound's defined purity (98%) ensures accurate quantitation in system suitability tests, while its role as the direct precursor to the O-Desmethyl O-Benzyl impurity standard [2] makes it essential for establishing impurity fate-and-purge studies.

Application
Selection Property
Validation Focus
Impurity reference standard synthesis for ANDA method validation
Orthogonal benzyl protection enabling catalytic hydrogenolysis
Deprotection efficiency and purity of the resulting O-Desmethyl O-Benzyl impurity standard
SAR exploration of aryloxypropanolamine β-blockers
Protected phenoxyethylamine side chain for modular epoxide coupling
Reaction progress monitoring via TLC/HPLC leveraging distinct LogP
HPLC/LC-MS impurity profiling method development
Chromatographic retention governed by predicted LogP 2.37 and diagnostic mass signature
System suitability, impurity carryover tracking, and fate-and-purge studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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